(Z)-2-methoxy-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S.BrH/c1-16-7-9-17(10-8-16)19-15-27-21(24(19)23-11-13-26-14-12-23)22-18-5-3-4-6-20(18)25-2;/h3-10,15H,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUTMLSYRXQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-methoxy-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide, with CAS number 1180035-06-6, is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H24BrN3O2S, with a molecular weight of 462.4 g/mol. The structural features include a thiazole ring, a morpholine moiety, and an aniline group, which contribute to its biological activity.
Antifungal Activity
Recent studies have demonstrated the antifungal properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various fungal strains.
Case Study: Antifungal Efficacy
A study involving synthesized thiazole derivatives reported that specific analogs exhibited potent antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . The compound's interaction with the 14α-demethylase enzyme was noted as a critical mechanism in its antifungal action.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2e | Candida parapsilosis | 1.23 |
| 2d | Candida albicans | Similar to ketoconazole |
Cytotoxicity Analysis
The cytotoxic effects of this compound were evaluated against NIH/3T3 cell lines. The IC50 values indicated that while the compound demonstrated antifungal activity, it exhibited relatively low cytotoxicity towards normal cells.
Cytotoxicity Results
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2d | NIH/3T3 | 148.26 |
| 2e | NIH/3T3 | 187.66 |
These results suggest that the compound can selectively target fungal cells while sparing normal mammalian cells, making it a promising candidate for further development in antifungal therapies.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound interacts with key enzymes such as 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
- Molecular Docking Studies : In silico studies have shown that the compound can effectively bind to the active sites of these enzymes, suggesting a strong potential for disrupting fungal growth .
ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are vital for understanding the pharmacokinetic profile of new compounds. Preliminary evaluations indicate that this compound possesses favorable ADME characteristics, enhancing its drug-likeness potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazol-2(3H)-ylidene Family
Compound A : (2Z)-4-(4-Methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine Hydrobromide
- Aromatic substitution: The 4-methoxyphenyl group in Compound A contrasts with the p-tolyl group in the target compound.
- Implications: The morpholino group in the target compound enhances water solubility compared to the hydrophobic phenyl groups in Compound A. The p-tolyl group (electron-donating methyl) in the target compound may improve membrane permeability relative to the electron-withdrawing methoxy group in Compound A .
Compound B : (Z)-N-(3-Morpholino-4-(3-Nitrophenyl)thiazol-2(3H)-ylidene)aniline Hydrobromide
- Key Differences :
- Substituent at position 4: A 3-nitrophenyl group (electron-withdrawing) replaces the p-tolyl group.
Functional Analogues in Other Heterocyclic Systems
Compound C : N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
- Key Differences: Core structure: A hydrazine-linked thiazol-azepine system vs. the thiazol-2(3H)-ylidene-morpholino scaffold.
- Pharmacological Activity: Compound C demonstrated superior cardioprotective effects compared to Levocarnitine and Mildronate in hypoxia models. The target compound’s morpholino group may confer distinct binding interactions, though its biological efficacy remains uncharacterized in the provided evidence .
Compound D : 3-(2-Hydroxyethyl)-2-(p-Tolylamino)quinazolin-4(3H)-one
- Key Differences: Core structure: Quinazolinone vs. thiazol-2(3H)-ylidene. Functional groups: A hydroxyethyl side chain and p-tolylamino substituent.
- Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR, PDGFR), suggesting divergent therapeutic targets compared to thiazol derivatives. The shared p-tolyl group highlights the role of methyl-substituted aromatics in enhancing hydrophobic interactions across diverse scaffolds .
Comparative Physicochemical and Pharmacological Properties
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (Z)-2-methoxy-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide?
- Methodology :
- Condensation Reactions : React 2-aminothiazol-4(5H)-one derivatives with substituted aldehydes (e.g., 3-formyl-1H-indole-2-carboxylic acid) under reflux in acetic acid for 3–5 hours .
- Hantzsch Thiazole Synthesis : Use asymmetric thiourea derivatives with α-bromoacetophenones in ethanol to form thiazol-2-imine intermediates, followed by hydrobromide salt formation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .
Q. How can the structural configuration (Z/E isomerism) be confirmed for this compound?
- Techniques :
- NMR Spectroscopy : Analyze - and -NMR for characteristic shifts (e.g., thiazol-2-ylidene protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolve tautomeric forms and confirm stereochemistry .
- UV-Vis Spectroscopy : Monitor π→π* transitions in the thiazole ring (λ~280–320 nm) to infer conjugation patterns .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In Vitro Models :
- Cardioprotection : Assess hypoxia-induced smooth muscle contraction in isolated rat aorta, comparing efficacy to reference drugs (e.g., Mildronate, Levocarnitine) .
- Enzyme Inhibition : Screen against kinases (e.g., PI3K/AKT) or receptors (e.g., angiotensin II) using fluorescence-based assays .
Advanced Research Questions
Q. How does the tautomeric equilibrium of the thiazol-2-ylidene moiety influence biological activity?
- Analysis :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map tautomer energy landscapes and identify dominant forms .
- pH-Dependent Studies : Use UV-Vis titration (pH 2–12) to correlate tautomer prevalence with bioactivity shifts .
- SAR Comparisons : Synthesize analogs with locked tautomeric states (e.g., methylated imines) to isolate activity contributions .
Q. What strategies resolve contradictions in biological assay reproducibility across studies?
- Troubleshooting :
- Matrix Stabilization : Pre-cool samples to 4°C during prolonged assays to minimize organic compound degradation .
- Dose-Response Standardization : Use IC values normalized to reference controls (e.g., % inhibition vs. Levocarnitine) to reduce inter-lab variability .
- Batch Validation : Characterize compound purity (HPLC ≥98%) and salt stoichiometry (elemental analysis) before assays .
Q. How can computational methods predict interactions with biological targets?
- Protocols :
- Molecular Docking : Simulate binding to cardiac ion channels (e.g., hERG) using AutoDock Vina with flexible side-chain sampling .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors at morpholino groups) using Schrödinger’s Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
